molecular formula C7H12O4 B8318250 2-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid

2-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid

Cat. No. B8318250
M. Wt: 160.17 g/mol
InChI Key: RJPHPYUDCGLISA-UHFFFAOYSA-N
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Patent
US07491728B2

Procedure details

2-(2-Methyl-[1,3]dioxolan-2-yl)-propionic acid ethyl ester of Example 1a (31 g, 0.1647 mol) was dissolved in the mixture of dioxane-water (1:1, 350 mL) containing potassium hydroxide (35.63 g, 0.63 mol). The reaction mixture was stirred overnight at 35° C. and concentrated under high vacuum to give a white solid which was dissolved in water (200 mL) and extracted with dichloromethane (100 mL×2). The aqueous portion was acidified to pH=2 with 2N aqueous hydrochloric acid and the product was extracted with chloroform. The organic layer was washed with brine (300 mL), dried with sodium sulfate and concentrated under vacuum. 2-(2-methyl-[1,3]dioxolan-2-yl)-propionic acid was isolated as clear oil (20.34 g, 77%) which did not require further purification.
Name
2-(2-Methyl-[1,3]dioxolan-2-yl)-propionic acid ethyl ester
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
35.63 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
77%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[CH:5]([C:7]1([CH3:12])[O:11][CH2:10][CH2:9][O:8]1)[CH3:6])C.[OH-].[K+]>O1CCOCC1.O.O>[CH3:12][C:7]1([CH:5]([CH3:6])[C:4]([OH:13])=[O:3])[O:11][CH2:10][CH2:9][O:8]1 |f:1.2,3.4|

Inputs

Step One
Name
2-(2-Methyl-[1,3]dioxolan-2-yl)-propionic acid ethyl ester
Quantity
31 g
Type
reactant
Smiles
C(C)OC(C(C)C1(OCCO1)C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
35.63 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a white solid which
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 mL×2)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCCO1)C(C(=O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20.34 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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